

Application Notes and Protocols: Synthesis and Purification of Xylopropamine Hydrobromide for Research

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Compound of Interest

Compound Name: Xylopropamine Hydrobromide

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Introduction

Xylopropamine, also known as 3,4-dimethylamphetamine, is a stimulant compound belonging to the phenethylamine and amphetamine classes.^{[1][2]} It was initially developed in the 1950s as an appetite suppressant.^{[1][3][4]} As a substituted amphetamine, its structure is distinguished by a 3,4-dimethylphenyl group attached to the propane-2-amine backbone, which influences its pharmacological profile.^[5] The hydrobromide salt, **Xylopropamine Hydrobromide**, is a common form for research due to its solid, crystalline nature and solubility in certain organic solvents.^[5]

This document provides detailed protocols for the chemical synthesis of Xylopropamine free base, its conversion to the hydrobromide salt, and subsequent purification. It also outlines standard analytical methods for characterization and purity assessment.

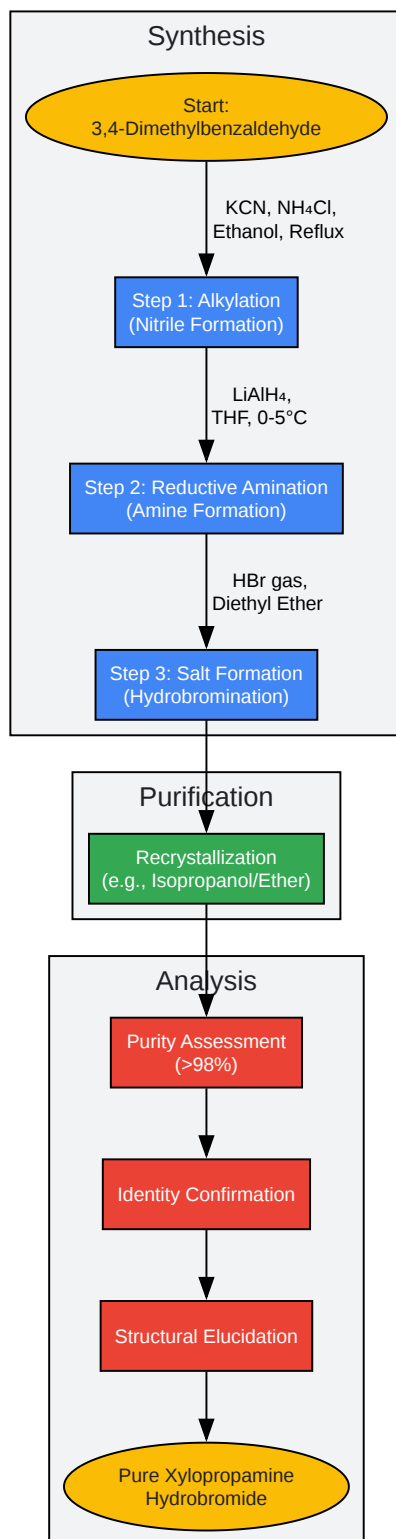
Table 1: Chemical and Physical Properties of Xylopropamine and its Hydrobromide Salt

Property	Xylopropamine (Free Base)	Xylopropamine Hydrobromide	Source(s)
IUPAC Name	1-(3,4-dimethylphenyl)propan-2-amine	1-(3,4-dimethylphenyl)propan-2-amine hydrobromide	[5] [6]
CAS Number	102-31-8	861007-60-5	[5] [6]
Molecular Formula	C ₁₁ H ₁₇ N	C ₁₁ H ₁₈ BrN	[5] [6]
Molecular Weight	163.26 g/mol	244.176 g/mol	[5] [6]
Appearance	(Not Specified)	Crystalline solid powder	[5]
Solubility	(Not Specified)	Soluble in Dimethyl Sulfoxide (DMSO)	[5]

Synthesis and Purification Workflow

The overall process involves a three-step synthesis starting from 3,4-dimethylbenzaldehyde, followed by purification of the final salt via recrystallization, and concluding with analytical verification of purity and identity.

Experimental Workflow for Xylopropamine Hydrobromide

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Caption: Workflow from synthesis to analysis of Xylopropamine HBr.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Lithium aluminum hydride (LiAlH_4) is highly reactive with water and should be handled with extreme care under anhydrous conditions. Hydrobromic acid is corrosive.

Synthesis of Xylopropamine Hydrobromide

The synthesis is typically performed in three main steps.[\[5\]](#)

Table 2: Synthesis Parameters and Expected Yields

Step	Key Reagents & Conditions	Typical Yield	Source(s)
1. Alkylation	3,4-dimethylbenzaldehyde, KCN, NH_4Cl , ethanol, reflux	65–70%	[5]
2. Reductive Amination	Nitrile intermediate, LiAlH_4 , THF, 0–5°C	50–55%	[5]
3. Salt Formation	Xylopropamine free base, HBr gas, diethyl ether	85–90%	[5]

Protocol 1: Alkylation of 3,4-Dimethylbenzaldehyde

- To a solution of 3,4-dimethylbenzaldehyde in ethanol, add aqueous solutions of potassium cyanide (KCN) and ammonium chloride (NH_4Cl).
- Heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude nitrile intermediate.

Protocol 2: Reductive Amination to form Xylopropamine

- Under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF) in a flask cooled in an ice bath ($0-5^\circ\text{C}$).
- Slowly add a solution of the nitrile intermediate (from Step 1) in anhydrous THF to the LiAlH_4 suspension, maintaining the temperature below 10°C .
- After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
- Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.
- Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.
- Combine the filtrate and washes and concentrate under reduced pressure to obtain crude Xylopropamine free base.

Protocol 3: Formation of **Xylopropamine Hydrobromide**

- Dissolve the crude Xylopropamine free base (from Step 2) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.
- Cool the solution in an ice bath.
- Bubble anhydrous hydrogen bromide (HBr) gas through the solution, or add a solution of HBr in a non-protic solvent, until precipitation of the hydrobromide salt is complete.

- Collect the solid precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any unreacted starting material.
- Dry the collected solid under vacuum to yield crude **Xylopropamine Hydrobromide**.

Purification

Protocol 4: Recrystallization of **Xylopropamine Hydrobromide**

- Dissolve the crude **Xylopropamine Hydrobromide** in a minimum volume of a hot solvent, such as isopropanol or ethanol.
- If impurities are visible, a hot filtration step may be performed.
- Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to a constant weight. The purity should be >98%.^[5]

Analytical Characterization

Table 3: Analytical Methods and Expected Results

Technique	Purpose	Expected Results / Parameters	Source(s)
HPLC	Purity Assessment	>98% purity. A single major peak at the characteristic retention time.	[5]
GC-MS	Identity Confirmation	Mass spectrum showing characteristic fragments. Top peaks at m/z 44 and 105.	[6]
¹ H NMR	Structural Elucidation	Spectrum consistent with the 1-(3,4-dimethylphenyl)propan-2-amine structure.	[5]

Protocol 5: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general method adaptable for amphetamine-type compounds.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer at a controlled pH).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a suitable wavelength (e.g., 220-265 nm).[7]
- Sample Preparation: Dissolve a known quantity of the purified **Xylopropamine Hydrobromide** in the mobile phase to a concentration of approximately 1 mg/mL.
- Procedure: Inject the sample and analyze the chromatogram. Purity is calculated based on the area of the principal peak relative to the total peak area.

Protocol 6: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

Analysis of amphetamines by GC-MS may require derivatization to improve chromatographic properties.[8][9]

- Derivatization (Optional): React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) to form a more volatile and thermally stable derivative.
- GC Column: A non-polar capillary column (e.g., DB-5MS or HP-5).[10]
- Carrier Gas: Helium.
- Temperature Program: Start at a low temperature (e.g., 70°C), hold, then ramp up to a higher temperature (e.g., 280°C).
- MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
- Expected Fragments: The mass spectrum of the underivatized compound is expected to show key fragments, with major peaks at m/z 44 ($[\text{CH}_3\text{-CH=NH}_2]^+$) and m/z 105 ($[\text{C}_8\text{H}_9]^+$, dimethylbenzyl cation).[6]

Protocol 7: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[5]
- Analysis: Acquire ¹H and ¹³C NMR spectra.
- Expected ¹H NMR Features: The proton NMR spectrum should show signals corresponding to the aromatic protons on the dimethylphenyl ring, the methine and methylene protons of the propyl chain, and the methyl protons. The integration of these signals should correspond to the number of protons in the structure.

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